Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate can be synthesized through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the reaction of 3,5-dimethylisoxazole-4-boronic acid with potassium trifluoroborate under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain a solid form with a melting point greater than 310°C .
Chemical Reactions Analysis
Types of Reactions: Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium 3,5-dimethylisoxazole-4-yltrifluoroborate involves its interaction with specific molecular targets and pathways. For example, as a bromodomain ligand, it binds to acetylated lysine residues on histones, thereby modulating gene expression and chromatin structure . This interaction can lead to antiproliferative and anti-inflammatory effects, making it a potential therapeutic agent .
Comparison with Similar Compounds
- Potassium (bromomethyl)trifluoroborate
- Potassium trimethylsilanolate
- 3-Hydroxy-5-methylisoxazole
- Potassium sulfite
- 3,4-Difluorophenylacetylene
- Potassium hydroxide
- 3,5-Dimethylbenzenethiol
Comparison: Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate is unique due to its specific structure and the presence of both the isoxazole and trifluoroborate groups. This combination imparts distinct chemical properties and reactivity, making it a valuable reagent in organic synthesis and a potential therapeutic agent. Compared to similar compounds, it offers a unique balance of stability, reactivity, and functional group compatibility .
Properties
IUPAC Name |
potassium;(3,5-dimethyl-1,2-oxazol-4-yl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3NO.K/c1-3-5(6(7,8)9)4(2)11-10-3;/h1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKZLOBOOBEILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(ON=C1C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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